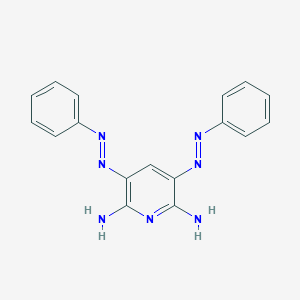

3,5-Bisphenylazo-2,6-diaminopyridine

Description

Properties

IUPAC Name |

3,5-bis(phenyldiazenyl)pyridine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N7/c18-16-14(23-21-12-7-3-1-4-8-12)11-15(17(19)20-16)24-22-13-9-5-2-6-10-13/h1-11H,(H4,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAOJJBNGYKLHPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC(=C(N=C2N)N)N=NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Precursor Chemistry of 3,5 Bisphenylazo 2,6 Diaminopyridine

Methodologies for the Construction of the Pyridine (B92270) Core

The synthesis of 3,5-Bisphenylazo-2,6-diaminopyridine is fundamentally reliant on the availability of its core structure, 2,6-diaminopyridine (B39239). Various methodologies have been developed for the efficient construction of this key precursor.

Synthesis of 2,6-Diaminopyridine Precursors

The industrial and laboratory-scale synthesis of 2,6-diaminopyridine (2,6-DAP) is achieved through several distinct routes. A common approach involves the amination of substituted pyridines. For instance, reacting 2,6-dihalopyridines, such as 2,6-dibromopyridine or 2,6-dichloropyridine, with ammonia or primary amines serves as a direct method to introduce the amino groups. nih.govgoogle.comchemicalbook.com The use of microwave irradiation has been shown to facilitate this reaction, particularly for the amination of 2,6-dibromopyridine, allowing for high selectivity and completion of the reaction in a matter of hours. nih.gov

Another significant method is the Chichibabin reaction, which involves the direct amination of pyridine using sodium amide. google.com This reaction can be optimized through the use of phase-transfer catalysts to improve yields and reduce reaction times. google.com Additionally, a distinct pathway begins with non-pyridine starting materials, such as the reaction of 3-hydroxy pentane 1,5-dinitrile with an ammonia source, which cyclizes to form the 2,6-diaminopyridine ring. google.com This method can be catalyzed by transition metals like copper. google.com

| Starting Material | Reagents | Key Conditions | Product | Reference |

| 2,6-Dibromopyridine | Selected Amine, H₂O | Microwave Irradiation, 150–205 °C, 2.5 h | 2,6-Diaminopyridine derivative | nih.gov |

| 2,6-Dichloropyridine | Aqueous Ammonia, CuI, Ammonium (B1175870) Acetate (B1210297) | Autoclave, 150 °C, 8 h | 2,6-Diaminopyridine | chemicalbook.com |

| 3-Hydroxy pentane 1,5-dinitrile | Ammonia, Copper Catalyst | 100-200 °C | 2,6-Diaminopyridine | google.com |

| Pyridine | Sodium Amide, Phase-Transfer Catalyst | 140–220 °C | 2,6-Diaminopyridine | google.com |

Derivatization of the 2,6-Diaminopyridine Scaffold

Once the 2,6-diaminopyridine scaffold is obtained, it can be further modified or derivatized before the introduction of the azo groups. These derivatization reactions can alter the electronic properties of the ring or introduce other functional groups. For example, the amino groups of 2,6-diaminopyridine can react with benzoyl chloride derivatives to form 2,6-bis(benzoylamino)pyridines. nih.gov This transformation highlights the nucleophilic character of the amino groups and their availability for acylation reactions.

Furthermore, the pyridine ring itself is susceptible to electrophilic substitution, although the existing amino groups heavily influence the position of substitution. Reactions such as nitration can be performed on the 2,6-diaminopyridine scaffold under controlled conditions to introduce nitro groups onto the ring, as demonstrated in the synthesis of 2,6-diamino-3,5-dinitropyrazine-1-oxide, which begins with 2,6-diaminopyridine. researchgate.net Such derivatizations showcase the chemical versatility of the 2,6-DAP scaffold beyond its direct use as a coupling component.

Azo Coupling Reactions for Phenylazo Group Introduction

The defining feature of this compound is its two azo (–N=N–) linkages. These are installed via a classic electrophilic aromatic substitution reaction known as azo coupling.

Diazotization and Coupling Processes

The introduction of the phenylazo groups is a two-step process. The first step is the diazotization of a primary aromatic amine, typically aniline, to form a benzenediazonium (B1195382) salt. researchgate.net This is achieved by treating aniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid at low temperatures (0–5 °C). icrc.ac.irorganic-chemistry.org The resulting diazonium salt (C₆H₅N₂⁺) is a potent electrophile. organic-chemistry.org

The second step is the azo coupling , where the electron-rich 2,6-diaminopyridine acts as the nucleophile. wikipedia.org The diazonium salt attacks the activated pyridine ring, leading to the formation of the azo bond. youtube.com The reaction is carefully controlled, with typical conditions involving temperatures between 0°C and 40°C and a pH range of 1 to 6. google.com The process can be repeated to introduce a second phenylazo group, yielding the bis-azo product.

| Step | Reactants | Key Conditions | Intermediate/Product | Reference |

| Diazotization | Aniline, Sodium Nitrite, Hydrochloric Acid | 0-5 °C | Benzenediazonium Chloride | organic-chemistry.org |

| Coupling | Benzenediazonium Chloride, 2,6-Diaminopyridine | 0-40 °C, pH 1-6 | 3-Phenylazo-2,6-diaminopyridine | google.com |

| Second Coupling | Benzenediazonium Chloride, 3-Phenylazo-2,6-diaminopyridine | 0-40 °C, pH 1-6 | This compound | google.com |

Regioselectivity Considerations in Bis-Azo Formation

The substitution pattern of the final product is dictated by the directing effects of the functional groups on the pyridine ring. In 2,6-diaminopyridine, the two amino groups are powerful activating, ortho-, para-directing groups. They significantly increase the electron density of the pyridine ring, particularly at the positions ortho and para to them.

The positions ortho to the amino groups are C3 and C5. The position para to the C2-amino group is C5, and the position para to the C6-amino group is C3. The C4 position is meta to both amino groups. Consequently, the C3 and C5 positions are the most electron-rich and sterically accessible sites for electrophilic attack. When the benzenediazonium cation (an electrophile) reacts with 2,6-diaminopyridine, the first coupling reaction occurs preferentially at either the C3 or C5 position. The introduction of the first azo group does not deactivate the ring sufficiently to prevent a second electrophilic substitution, which then occurs at the remaining activated position (C5 or C3), leading to the symmetrically substituted 3,5-bisphenylazo product.

Optimization of Synthetic Pathways and Reaction Conditions

Efficiency, yield, and environmental impact are critical considerations in chemical synthesis. Several strategies have been developed to optimize the production of 2,6-diaminopyridine and its subsequent azo dyes.

One significant improvement is the development of a one-pot process where the synthesis of the 2,6-diaminopyridine derivative and the subsequent azo coupling are performed in the same reaction vessel without intermediate isolation. google.com This approach, often utilizing a two-phase system of water and an inert organic solvent, simplifies the workup procedure, reduces solvent waste, and minimizes product loss. google.com

For the synthesis of the 2,6-DAP precursor, the use of microwave-assisted synthesis has been shown to dramatically reduce reaction times from many hours to just a few, while maintaining high yields. nih.gov In the context of the azo coupling step, "green" chemistry principles have been applied. A method using grinding of the reactants with a solid acid catalyst like p-toluenesulfonic acid avoids the use of strong inorganic acids and toxic solvents, offering a more environmentally benign pathway. icrc.ac.ir The optimization of reaction parameters such as temperature, pH, and catalyst choice remains crucial for maximizing the yield and purity of the final this compound product. google.com

Synthesis of Related Structural Analogues and Impurities

The synthesis of structural analogues and the identification of impurities are crucial aspects of pharmaceutical and chemical research. This section details the synthetic strategies for compounds structurally related to this compound and discusses the formation and synthesis of a significant impurity.

Structural Analogues

A variety of pyridine-based compounds with different substitution patterns have been synthesized for various applications. While not direct analogues with two phenylazo groups, their synthetic methodologies provide insight into the chemistry of substituted diaminopyridines.

For instance, the synthesis of 2,6-Bis(picrylamino)-3,5-dinitro-pyridine (PYX), a thermally stable explosive, involves the reaction of 2,6-bis(picrylamino)pyridine with a mixture of nitric and sulfuric acid. This precursor, 2,6-bis(picrylamino)pyridine, is synthesized from 2,6-diaminopyridine and picryl chloride. The reactions of PYX with various bases lead to the formation of energetic salts nih.gov.

Another class of related compounds is the imidazo[1,2-a]pyridines. A facile method for synthesizing 3-aryl/alkenyl/alkynyl substituted imidazo[1,2-a]pyridines has been developed using benzyl, allyl, or propargyl halides and 2-aminopyridines as starting materials researchgate.net. This method avoids the use of expensive transition metal catalysts.

The synthesis of bis(azoles) and bis(azines) has been achieved using bis(pyridine)enaminone as a precursor. This enaminone is prepared from the reaction of 2,6-diacetylpyridine with DMF-DMA mdpi.com.

Identification and Synthesis of an Impurity

During the manufacturing process of Phenazopyridine Hydrochloride, a genito-urinary antiseptic, an impurity has been identified as 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride iglobaljournal.comresearchgate.net. Phenazopyridine itself is 2,6-diamino-3-phenylazopyridine. The commercial process begins with the reaction of pyridine with sodamide to produce 2,6-diaminopyridine, followed by a diazo coupling with benzene diazonium chloride iglobaljournal.comresearchgate.net.

Initially, it was believed that the diazo coupling reaction yielded the main product along with side products, including an isomeric gamma-coupled product. However, an authentic synthesis of this gamma-coupled isomer proved it was not formed in the reaction iglobaljournal.comresearchgate.net.

The impurity, 2,6-diamino-3-phenyl-5-phenylazopyridine, can be formed through two potential pathways:

Initial formation of 2,6-diamino-3-phenylpyridine followed by a diazo coupling.

Formation of Phenazopyridine first, followed by a phenyl coupling at the vacant position ortho to the amino group iglobaljournal.com.

An independent synthesis of this impurity was developed to confirm its structure, utilizing a Suzuki reaction as a key step iglobaljournal.com. The technical grade Phenazopyridine hydrochloride contains only trace amounts of this impurity, which can be enriched by repeated extraction with acetone iglobaljournal.com.

Table 1: Synthesis of 2,6-diamino-3-phenylpyridine (Impurity Precursor)

| Step | Reactants | Reagents | Product | Notes |

|---|---|---|---|---|

| 1 | 2,6-diaminopyridine | Iodine, K₂CO₃ | 2,6-diamino-3-iodopyridine | Iodination of the pyridine ring iglobaljournal.com. |

Table 2: Final Synthesis of the Impurity

| Reactants | Reagents | Product |

|---|

Table 3: List of Mentioned Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 34981-09-4 | C₁₇H₁₅N₇ |

| Phenazopyridine Hydrochloride | 136-40-3 | C₁₁H₁₂ClN₅ |

| 2,6-diaminopyridine | 141-86-6 | C₅H₇N₃ |

| 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride | Not available | C₁₇H₁₆ClN₇ |

| 2,6-Bis(picrylamino)-3,5-dinitro-pyridine (PYX) | Not available | C₁₇H₇N₁₃O₁₆ |

| Imidazo[1,2-a]pyridine | 274-76-0 | C₇H₆N₂ |

| 2,6-diacetylpyridine | 1129-30-2 | C₉H₉NO₂ |

| 2,6-diamino-3-iodopyridine | Not available | C₅H₆IN₃ |

| 2,6-diamino-3-phenylpyridine | Not available | C₁₁H₁₁N₃ |

| Phenylboronic acid | 98-80-6 | C₆H₇BO₂ |

Advanced Spectroscopic and Structural Elucidation of 3,5 Bisphenylazo 2,6 Diaminopyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

A complete NMR analysis, including ¹H and ¹³C NMR, would be fundamental for confirming the molecular structure of 3,5-Bisphenylazo-2,6-diaminopyridine.

¹H NMR: In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals corresponding to the protons on the pyridine (B92270) ring, the two phenyl rings, and the amino groups. The integration of these signals would correspond to the number of protons in each environment. The chemical shifts would be influenced by the electron-withdrawing azo groups and the electron-donating amino groups.

¹³C NMR: The ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule. The chemical shifts of the carbons in the pyridine ring would be particularly informative for confirming the substitution pattern.

Without access to experimental spectra, a detailed table of chemical shifts and coupling constants for this compound cannot be provided.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amino groups, the N=N stretching of the azo groups, and the C=C and C=N stretching vibrations of the pyridine and phenyl rings.

A representative, though not specific to the target compound, FT-IR data for a related structure, 2,6-diaminopyridine (B39239), shows characteristic peaks that would be expected to be present and shifted in the spectrum of this compound.

Hypothetical FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | N-H stretching (amino groups) |

| 1650-1550 | N=N stretching (azo groups) |

| 1600-1450 | C=C and C=N stretching (aromatic rings) |

| 1300-1200 | C-N stretching |

| 900-650 | C-H bending (out-of-plane) |

This table is illustrative and not based on experimental data for the specified compound.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization

The UV-Vis spectrum of this compound would be expected to exhibit absorption bands in the ultraviolet and visible regions due to the π-π* and n-π* electronic transitions within the conjugated system formed by the pyridine ring, the azo groups, and the phenyl rings. The extended conjugation is likely to result in absorption at longer wavelengths, potentially giving the compound a distinct color.

For comparison, the related compound 2,6-diaminopyridine shows absorption maxima (λmax) at 244 and 308 nm. The introduction of the two phenylazo groups in this compound would be expected to cause a significant bathochromic (red) shift in these absorption bands.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight of this compound and to gain insight into its structure through fragmentation analysis. The molecular ion peak ([M]⁺) would be expected at m/z 317.36, corresponding to its molecular weight. axios-research.com The fragmentation pattern would likely involve cleavage of the azo linkages and fragmentation of the pyridine and phenyl rings.

X-ray Diffraction Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This analysis would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding involving the amino groups. In the absence of publicly available crystallographic data for this compound, a detailed discussion of its solid-state structure is not possible.

Coordination Chemistry and Metallosupramolecular Architectures of 3,5 Bisphenylazo 2,6 Diaminopyridine

Ligand Design and Coordination Modes of the Pyridine (B92270) and Azo Moieties

The ligand 3,5-Bisphenylazo-2,6-diaminopyridine incorporates multiple potential donor sites for coordination with metal ions. The central pyridine ring offers a nitrogen atom, a common and effective coordination site. The two exocyclic amino groups at the 2- and 6-positions can also participate in coordination, potentially leading to chelation. Furthermore, the two azo (-N=N-) groups introduce additional nitrogen atoms that could act as donor sites.

The coordination of the pyridine nitrogen is a well-established motif in coordination chemistry. The azo groups can coordinate to metal ions in several ways, including monodentate coordination through one of the nitrogen atoms or as a bridging ligand between two metal centers. The presence of multiple coordinating groups suggests that this compound could act as a multidentate ligand, potentially forming stable chelate rings with metal ions. The specific coordination mode would likely depend on factors such as the nature of the metal ion, the reaction conditions, and the presence of other competing ligands.

Synthesis and Characterization of Transition Metal Complexes

Based on the chemistry of related 2,6-diaminopyridine (B39239) and azo-dye ligands, it is anticipated that this compound would form complexes with a variety of divalent and trivalent transition metal ions. The synthesis of such complexes would typically involve the reaction of the ligand with a metal salt (e.g., chlorides, nitrates, acetates) in a suitable solvent. The stoichiometry of the resulting complexes (metal-to-ligand ratio) would be influenced by the coordination preferences of the metal ion and the denticity of the ligand. For instance, divalent metal ions like Cu(II), Ni(II), Co(II), and Zn(II) often form tetrahedral or octahedral complexes, while trivalent ions such as Fe(III) and Cr(III) typically favor octahedral geometries.

The presence of primary amino groups at the 2- and 6-positions of the pyridine ring allows for the possibility of forming Schiff base ligands through condensation reactions with aldehydes or ketones. While this compound itself is not a Schiff base, it serves as a precursor for the synthesis of more complex Schiff base ligands. These resulting ligands would possess imine (-C=N-) functionalities, which are excellent coordinating groups. The complexation of such Schiff base ligands derived from this compound would introduce additional coordination sites and steric bulk, influencing the geometry and properties of the resulting metal complexes.

Spectroscopic Probes of Metal-Ligand Interactions in Complexes

Several spectroscopic techniques would be crucial for characterizing the metal-ligand interactions in complexes of this compound.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the pyridine ring, the N-H stretching and bending vibrations of the amino groups, and the -N=N- stretching of the azo groups upon complexation would provide direct evidence of coordination. For example, a shift in the pyridine ring vibrations to higher frequencies is indicative of coordination to a metal ion.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of the free ligand is expected to show characteristic π-π* and n-π* transitions associated with the phenylazo and pyridine chromophores. Upon complexation, shifts in the absorption maxima (either bathochromic or hypsochromic) and the appearance of new charge-transfer bands (ligand-to-metal or metal-to-ligand) would be observed, providing insights into the electronic interactions between the metal and the ligand.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Cd(II)), 1H and 13C NMR spectroscopy would be valuable for elucidating the structure in solution. Shifts in the chemical shifts of the protons and carbons of the ligand upon coordination would indicate the binding sites.

A hypothetical table of expected IR spectral shifts upon complexation is provided below:

| Functional Group | Free Ligand ν (cm-1) | Complex ν (cm-1) | Expected Shift |

| Pyridine Ring | ~1580-1600 | Higher frequency | Indicates coordination of pyridine N |

| N-H Stretch (Amino) | ~3300-3500 | Lower frequency | Indicates coordination of amino N |

| N=N Stretch (Azo) | ~1400-1450 | Shifted | Indicates coordination of azo N |

Theoretical and Computational Investigations of Coordination Behavior

In the absence of extensive experimental data, theoretical and computational methods, such as Density Functional Theory (DFT), would be invaluable for predicting the coordination behavior of this compound. DFT calculations could be used to:

Optimize the geometries of the free ligand and its potential metal complexes to predict the most stable coordination modes and geometries.

Calculate the binding energies of different metal-ligand complexes to assess their relative stabilities.

Simulate the IR and UV-Vis spectra of the complexes to aid in the interpretation of experimental data.

Analyze the electronic structure and bonding in the complexes, including the nature of the metal-ligand bond and any charge transfer interactions.

Such computational studies would provide a theoretical framework for understanding the coordination chemistry of this ligand and guide future experimental work.

Chemical Transformations and Reactivity Profile of 3,5 Bisphenylazo 2,6 Diaminopyridine

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The pyridine (B92270) ring in 3,5-Bisphenylazo-2,6-diaminopyridine is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic aromatic substitution. uoanbar.edu.iq However, the presence of two powerful electron-donating amino groups at the 2- and 6-positions significantly counteracts this deactivation. These amino groups activate the pyridine ring towards electrophilic attack, primarily at the positions ortho and para to themselves. In this molecule, the 4-position is para to both amino groups and is the most likely site for electrophilic substitution. The azo groups, being electron-withdrawing, will further deactivate the ring, but the directing effect of the amino groups is expected to be dominant.

Controlled chlorination of 2,6-diaminopyridine (B39239), a related precursor, has been shown to yield 2,6-diamino-3,5-dichloropyridine, indicating that the positions meta to the amino groups can also be substituted under forcing conditions. proquest.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reagent/Reaction | Predicted Major Product |

| Nitration (HNO₃/H₂SO₄) | 4-Nitro-3,5-bis(phenylazo)-2,6-diaminopyridine |

| Halogenation (Br₂/FeBr₃) | 4-Bromo-3,5-bis(phenylazo)-2,6-diaminopyridine |

| Sulfonation (SO₃/H₂SO₄) | 3,5-Bis(phenylazo)-2,6-diaminopyridine-4-sulfonic acid |

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions. stackexchange.comyoutube.com The presence of good leaving groups at these positions would facilitate such reactions. In this compound, the amino groups are poor leaving groups. However, diazotization of an amino group to form a diazonium salt would create an excellent leaving group, enabling nucleophilic substitution at that position. It is important to note that the existing amino groups can also be peracetylated with acetyl chloride in the presence of a base. proquest.com

Redox Chemistry of Azo Functionalities and Pyridine Nitrogen

The azo groups (-N=N-) in this compound are the primary sites for redox activity. Azo compounds can undergo a reversible two-electron reduction to the corresponding hydrazo derivative (-NH-NH-). researchgate.net This reduction is often observed in electrochemical studies, such as cyclic voltammetry, where a cathodic peak corresponding to the reduction of the azo group is typically seen. thescipub.com The reduction potential is influenced by the nature of the substituents on the aromatic rings. The electron-donating amino groups on the pyridine ring would be expected to make the reduction of the azo groups more difficult (i.e., occur at a more negative potential) compared to unsubstituted azobenzene.

Under more forcing reductive conditions, the azo bond can be cleaved to yield the corresponding aromatic amines. nih.gov In the case of this compound, reductive cleavage would be expected to produce aniline and 2,3,5,6-tetraaminopyridine.

The pyridine nitrogen itself can also participate in redox reactions. It can be oxidized to an N-oxide, which can, in turn, influence the reactivity of the pyridine ring towards both electrophilic and nucleophilic attack. youtube.com The electrochemical behavior of pyridine derivatives has been studied, and they are known to undergo reduction at negative potentials. dtu.dk

Table 2: Expected Redox Reactions of this compound

| Reaction | Reagent | Expected Product(s) |

| Azo Group Reduction (reversible) | Electrochemical reduction | 3,5-Bis(phenylhydrazo)-2,6-diaminopyridine |

| Azo Group Cleavage (irreversible) | Na₂S₂O₄ | Aniline and 2,3,5,6-Tetraaminopyridine |

| Pyridine N-Oxidation | m-CPBA | 3,5-Bis(phenylazo)-2,6-diaminopyridine-1-oxide |

Photochemical Reactivity and Isomerization Processes

A characteristic reaction of azo compounds is their photoisomerization from the thermodynamically more stable trans isomer to the cis isomer upon irradiation with UV or visible light. rsc.org This process is reversible, with the cis isomer reverting to the trans isomer either thermally or upon irradiation with light of a different wavelength. mdpi.com The trans isomer of azobenzene is nearly planar, while the cis isomer has a non-planar, bent structure.

The photoisomerization of phenylazopyridine derivatives has been studied, and they exhibit similar behavior to azobenzene. mdpi.com The position of the nitrogen atom in the pyridine ring can influence the photochemical properties. Protonation of the pyridine nitrogen in some azo dyes has been shown to unexpectedly halt the photoisomerization process. rsc.org

The two phenylazo groups in this compound can potentially isomerize independently, leading to a mixture of trans,trans, trans,cis, and cis,cis isomers upon irradiation. The specific wavelengths required for these transformations and the quantum yields of isomerization would need to be determined experimentally.

Table 3: Potential Photoisomers of this compound

| Isomer | Configuration of Azo Group at C3 | Configuration of Azo Group at C5 |

| trans,trans | trans | trans |

| trans,cis | trans | cis |

| cis,trans | cis | trans |

| cis,cis | cis | cis |

Hydrolysis and Degradation Pathways

Azo dyes can be susceptible to degradation under various environmental conditions. One of the primary degradation pathways for azo dyes, particularly under anaerobic conditions, is the reductive cleavage of the azo bond by microorganisms. nih.govnih.gov This process leads to the formation of aromatic amines, which may themselves be subject to further biodegradation. researchgate.net For this compound, this would result in aniline and 2,3,5,6-tetraaminopyridine. The biodegradation of pyridine and its derivatives has been studied, and various microorganisms are capable of metabolizing these compounds, often initiating the process with hydroxylation of the ring. tandfonline.comnih.govnih.gov However, aminopyridines have been found to be more resistant to degradation than other substituted pyridines. oup.com

Under aerobic conditions, the degradation of azo dyes is generally slower. nih.gov Photodegradation can also occur, where UV irradiation in the presence of a catalyst like TiO₂ can lead to the cleavage of the azo bond and subsequent mineralization of the aromatic rings. mdpi.com The initial steps in the photodegradation of some sulfonated azo dyes involve the formation of hydroxylated derivatives. researchgate.net

Hydrolysis of the azo bond in this compound is not expected to be a major degradation pathway under neutral conditions. However, under strongly acidic or basic conditions, and particularly at elevated temperatures, some azo dyes can undergo hydrolysis, though this is less common than reductive or oxidative degradation. nih.gov The stability of some pyridine-based azo dyes towards acidic and basic conditions has been noted. nih.gov

Applications of 3,5 Bisphenylazo 2,6 Diaminopyridine in Advanced Materials Science

Polymer Chemistry and Macromolecular Systems Integration

The integration of 3,5-Bisphenylazo-2,6-diaminopyridine into macromolecular systems is primarily associated with its potential as a building block for heat-resistant polymers. The aromatic and conjugated nature of the molecule, coupled with the reactive amino groups, makes it a candidate for polymerization reactions that yield thermally stable materials.

Monomer Synthesis for Heat-Resistant Polymers

Research has identified this compound as a reactant in the synthesis of monomers for heat-resistant polymers. The presence of two primary amine groups allows it to act as a diamine monomer, a critical component in the synthesis of various high-performance polymers such as polyimides. Polyimides are renowned for their exceptional thermal stability, chemical resistance, and mechanical properties.

The general approach involves the reaction of a diamine with a dianhydride to form a poly(amic acid) precursor, which is then thermally or chemically cyclized to the final polyimide. In this context, this compound would serve as the diamine component. The rigid and aromatic structure of this diamine is expected to contribute to the high glass transition temperatures (Tg) and thermal degradation temperatures of the resulting polymers. The incorporation of the azo linkages and the pyridine (B92270) ring into the polymer backbone could also impart unique properties to the final material.

Table 1: Potential Polymerization Reaction Involving this compound

| Reactant A | Reactant B | Polymer Precursor | Final Polymer |

| This compound | Aromatic Dianhydride | Poly(amic acid) | Polyimide |

While the potential is clear, detailed studies on the specific synthesis and characterization of polymers derived from this compound are not extensively reported in publicly available literature.

Incorporation into Polymer Matrix for Enhanced Properties

Beyond its role as a monomer, there is theoretical potential for this compound to be incorporated as an additive into existing polymer matrices. Its rigid, planar structure could enhance mechanical properties such as stiffness and tensile strength. Furthermore, the chromophoric nature of the molecule could be exploited to create colored polymer films or coatings with high thermal stability. However, specific research detailing the incorporation of this compound into a polymer matrix for the enhancement of properties is currently limited.

Functional Dyes and Colorants in Advanced Material Systems

The most apparent application of this compound, based on its chemical structure, is as a functional dye or colorant. The presence of two azo groups (-N=N-) linking phenyl rings to the diaminopyridine core creates an extended π-conjugated system, which is characteristic of chromophores that absorb light in the visible region of the electromagnetic spectrum.

Chromophoric Properties and Color Stability in Materials

Azo compounds are a major class of synthetic dyes. The specific color of this compound would be determined by the precise nature of its electronic transitions. The absorption and emission properties are influenced by the electronic structure of the entire molecule, including the electron-donating amino groups and the pyridine ring.

The color stability of this dye when incorporated into materials would be a critical factor for its practical application. Azo dyes can be susceptible to fading upon exposure to UV light and chemical agents. The stability of this compound would depend on the strength of the chemical bonds within the molecule and its interaction with the host material. The inherent thermal stability suggested by its use in heat-resistant polymers could translate to good color stability at elevated temperatures.

Table 2: Expected Chromophoric Properties

| Property | Description |

| Chromophore | Two phenylazo groups (-N=N-) conjugated with a diaminopyridine core |

| Expected Color | Dependent on the specific absorption maximum in the visible spectrum |

| Potential for Color Tuning | Modification of the phenyl rings with substituent groups |

| Key Stability Factor | Resistance to UV degradation and chemical attack |

Development of Smart Materials with Optical Responses

Azo compounds are well-known for their photoisomerization properties, where the trans and cis isomers can be interconverted by light of specific wavelengths. This photochromic behavior is the basis for the development of smart materials with tunable optical properties. The trans isomer is generally more stable, and upon irradiation with UV light, it can convert to the cis isomer, leading to a change in the absorption spectrum and thus a change in color. This process is often reversible upon irradiation with visible light or through thermal relaxation.

If this compound exhibits this photoisomerization, it could be a valuable component in the creation of:

Photo-responsive polymers: Where the isomerization of the dye molecules embedded in a polymer matrix can induce changes in the polymer's physical properties.

Optical data storage: Using the two distinct isomeric states to represent binary data.

Molecular switches: Controlling other molecular processes through light-induced conformational changes.

Detailed investigations into the photochromic behavior of this compound are necessary to fully realize its potential in these advanced applications.

Membrane Technologies for Separation Processes

PIMs are a type of liquid membrane where a carrier molecule is immobilized within a polymer matrix. The carrier selectively binds to a target species (e.g., a metal ion) at the feed side of the membrane, transports it across the membrane, and releases it on the permeate side.

Given that the nitrogen atoms in the pyridine ring and the amino groups of 2,6-diaminopyridine (B39239) derivatives can act as coordination sites for metal ions, it is plausible that this compound could also function as a carrier. The azo groups might also influence the electronic properties and the steric environment of the coordination sites, potentially leading to different selectivity for metal ions compared to simpler 2,6-diaminopyridine derivatives.

Table 3: Potential Role in Membrane Technology

| Membrane Type | Potential Role of this compound | Target Application |

| Polymer Inclusion Membrane (PIM) | Ion carrier for selective transport | Separation and recovery of metal ions |

Further research is required to synthesize and test membranes containing this compound to evaluate their performance in separation processes.

Polymer Inclusion Membranes (PIMs) for Metal Ion Removal

The application of 2,6-diaminopyridine derivatives in advanced materials science, particularly in the fabrication of Polymer Inclusion Membranes (PIMs), has shown significant promise for the selective removal of metal ions from aqueous solutions. While specific research on this compound in this context is not extensively documented in the available literature, the closely related compound, 2,6-bis(4-methoxybenzoyl)-diaminopyridine, serves as an excellent case study to illustrate the potential of this class of compounds.

PIMs are a type of liquid membrane that incorporates a carrier molecule, such as a 2,6-diaminopyridine derivative, within a polymer matrix. These membranes offer a stable and efficient method for the selective extraction and transport of target metal ions. The effectiveness of 2,6-bis(4-methoxybenzoyl)-diaminopyridine as a carrier in PIMs has been demonstrated for the recovery of noble metal ions. mdpi.comnih.gov

In a study investigating the removal of Au(III), Ag(I), Pd(II), and Pt(II) ions from aqueous solutions, PIMs containing 2,6-bis(4-methoxybenzoyl)-diaminopyridine as the carrier molecule exhibited high sorption capacities. mdpi.comnih.gov The efficiency of metal ion removal from the solutions after 24 hours of sorption showed a clear selectivity, with the percentage of removal decreasing in the order: Ag(I) > Au(III) > Pt(II) > Pd(II). mdpi.comnih.gov

The performance of these PIMs highlights the potential for tailoring the membrane composition to target specific metal ions for removal from wastewater or for the recovery of valuable metals. mdpi.com The ability to transfer the adsorbed metal to a receiving aqueous phase further underscores the utility of these membranes in production processes. mdpi.com

Table 1: Efficiency of Metal Ion Removal by PIMs Containing 2,6-bis(4-methoxybenzoyl)-diaminopyridine

| Metal Ion | Percentage Removal (%Rs) after 24h |

| Ag(I) | 94.89% |

| Au(III) | 63.46% |

| Pt(II) | 38.99% |

| Pd(II) | 23.82% |

Data sourced from studies on the application of 2,6-bis(4-methoxybenzoyl)-diaminopyridine in polymer membrane separation. mdpi.comnih.gov

Selective Binding and Transport Mechanisms

The selectivity of Polymer Inclusion Membranes (PIMs) containing 2,6-diaminopyridine derivatives is fundamentally governed by the specific binding interactions between the carrier molecule and the target metal ions, as well as the subsequent transport mechanism across the membrane. The structure of 2,6-bis(4-methoxybenzoyl)-diaminopyridine, as a heterocyclic amide, allows it to form stable complexes with various metal ions. mdpi.com

The selective binding is a result of the formation of complexes with varying stability constants between the carrier and the different metal ions present in the aqueous solution. mdpi.com Spectrophotometric methods have been employed to determine these stability constants, which provide a quantitative measure of the affinity of the carrier for each metal ion. mdpi.com

The transport of metal ions across the PIM is a facilitated process. The carrier molecule, 2,6-bis(4-methoxybenzoyl)-diaminopyridine, located within the membrane, complexes with the metal ion at the interface between the feed solution and the membrane. This metal-carrier complex then diffuses across the membrane to the interface with the receiving solution. At this interface, the metal ion is released from the carrier into the receiving phase, often driven by a change in conditions such as pH or the presence of a stripping agent. The carrier molecule is then free to diffuse back to the feed solution interface and facilitate the transport of another metal ion.

The observed selectivity for Ag(I) ions by PIMs with 2,6-bis(4-methoxybenzoyl)-diaminopyridine suggests the formation of a particularly favorable and kinetically labile complex, allowing for both efficient extraction from the feed and release into the receiving phase. mdpi.comnih.gov

Analytical Research and Method Development for 3,5 Bisphenylazo 2,6 Diaminopyridine

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques, especially High-Performance Liquid Chromatography (HPLC), are fundamental for the separation and purity assessment of 3,5-Bisphenylazo-2,6-diaminopyridine. These methods are designed to be specific, accurate, and precise to resolve the main compound from any potential impurities or related substances.

While specific, published methods for this compound are proprietary to the manufacturers developing them, a representative HPLC method for a structurally related compound, 3,4-Diaminopyridine, provides insight into the likely analytical approach. researchgate.net Such a method typically employs a C18 reversed-phase column with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer. researchgate.net The pH of the aqueous portion is often adjusted to optimize the peak shape and retention of the basic pyridine (B92270) moiety. researchgate.net Method development would involve optimizing parameters such as mobile phase composition, flow rate, and column temperature to achieve efficient separation from known impurities. Purity assessment is then conducted by analyzing the peak area percentage of the main component relative to any other detected peaks.

Table 1: Representative HPLC Parameters for Analysis of Diaminopyridine-related Compounds

| Parameter | Typical Condition | Purpose |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides a non-polar stationary phase for reversed-phase chromatography. |

| Mobile Phase | Acetonitrile and aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) with trifluoroacetic acid) | The ratio is optimized to control the retention and elution of the analyte. researchgate.net |

| pH of Aqueous Phase | Acidic (e.g., pH 1.9) | Suppresses the ionization of the basic analyte to improve peak shape and retention. researchgate.net |

| Flow Rate | 1.0 mL/min | Controls the speed of the analysis and can influence separation efficiency. |

| Detection | UV Spectrophotometry (e.g., 254 nm or 280 nm) | Detects the aromatic and azo-group containing analyte as it elutes from the column. |

| Column Temperature | Ambient or controlled (e.g., 30 °C) | Ensures reproducible retention times by maintaining a stable operating temperature. |

Reference Standards in Analytical Chemistry for Quality Control

This compound serves as a highly characterized reference standard in analytical chemistry. veeprho.com A reference standard is a substance of established purity and identity, used as a benchmark for the quantitative and qualitative analysis of other samples. This compound is specifically noted as an impurity of the API Phenazopyridine and is used as a reference material in its analysis. axios-research.compharmaffiliates.com

The availability of a certified reference standard for this compound is essential for several quality control (QC) applications during the synthesis and formulation stages of drug development. axios-research.com It allows laboratories to:

Identify and quantify this specific impurity in batches of Phenazopyridine.

Validate analytical methods by confirming the method can accurately detect and measure this compound.

Ensure batch-to-batch consistency of the drug product by monitoring and controlling impurity levels.

This reference material is expected to comply with stringent regulatory standards, including those set by major pharmacopeias like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP). axios-research.comveeprho.com It is often supplied with a comprehensive Certificate of Analysis (CoA) and a Structure Elucidation Report (SER) to guarantee its identity and purity. veeprho.com

Method Validation Parameters and Regulatory Compliance in Research

Any analytical method developed for the quantification of this compound, especially in a regulatory context, must undergo rigorous validation. who.int Method validation demonstrates that the analytical procedure is suitable for its intended purpose. who.inteuropa.eu The validation process and its parameters are outlined in international guidelines such as the International Council for Harmonisation (ICH) Q2(R2) guideline. europa.eu

The core parameters that must be evaluated during method validation include:

Specificity/Selectivity: The ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. europa.eu For this compound, it would involve demonstrating that the analytical signal is solely from this compound and not from other related substances. europa.eu

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. europa.eu

Range: The interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu

Accuracy: The closeness of the test results obtained by the method to the true value. who.int This is often assessed by spiking a blank matrix with a known concentration of the this compound reference standard and measuring the recovery. who.int

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. who.int This is evaluated at two levels: repeatability (within-run precision) and intermediate precision (between-run variability). europa.eu

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD. europa.eu

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. A signal-to-noise ratio of 10:1 is typically used to determine the LOQ. europa.eu

Adherence to these validation parameters ensures that the analytical data generated is reliable, reproducible, and compliant with regulatory expectations from bodies such as the FDA and EMA. fda.gov

Table 2: Summary of Method Validation Parameters and Common Acceptance Criteria

| Parameter | Description | Common Acceptance Criteria |

| Accuracy | Closeness of measured value to the true value. who.int | Typically 98.0% to 102.0% recovery for an assay; may be wider for impurity quantification. |

| Precision (Repeatability) | Variation from multiple measurements of the same sample on the same day. europa.eu | Relative Standard Deviation (RSD) ≤ 2%. |

| Intermediate Precision | Variation from measurements on different days, with different analysts or equipment. europa.eu | RSD ≤ 2%. |

| Specificity | No interference from other substances (impurities, etc.). europa.eu | Peak purity analysis and resolution from adjacent peaks must meet set standards. |

| Linearity | Proportional relationship between signal and concentration. europa.eu | Correlation coefficient (r²) ≥ 0.999. |

| LOD / LOQ | Lowest concentration detectable/quantifiable. europa.eu | S/N ratio of 3:1 for LOD and 10:1 for LOQ. europa.eu |

Traceability of Analytical Measurements in Impurity Profiling

Traceability is a critical concept in analytical chemistry, ensuring that a measurement result can be related to a stated reference, usually a national or international standard, through an unbroken chain of comparisons, all having stated uncertainties. In the context of impurity profiling, using a certified reference standard of this compound provides this traceability. axios-research.com

When a laboratory quantifies this compound as an impurity in a Phenazopyridine sample, they are comparing the response of the impurity in their sample to the response of the certified reference standard. axios-research.comveeprho.com This process ensures that the reported impurity level is not just an arbitrary value from an instrument but is a traceable and accurate measurement.

This is vital for regulatory compliance, as it allows different laboratories and manufacturing sites to produce comparable and reliable results. who.int The use of a reference standard for this compound, which is itself characterized and compliant with pharmacopeial standards, establishes a direct link in the traceability chain, ensuring the quality and safety of the final pharmaceutical product. axios-research.comveeprho.com The Certificate of Analysis accompanying the standard documents its purity and characterization, forming a key part of the evidence for measurement traceability. who.int

Future Research Trajectories and Interdisciplinary Outlooks for 3,5 Bisphenylazo 2,6 Diaminopyridine

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The traditional synthesis of azo dyes often involves diazotization followed by a coupling reaction. nih.gov However, growing environmental concerns have spurred the development of greener and more sustainable synthetic methods. nih.gov Future research is likely to focus on environmentally benign and efficient approaches for the synthesis of 3,5-Bisphenylazo-2,6-diaminopyridine and other azo compounds.

Key areas of exploration include:

Microwave-Assisted Synthesis: This technique offers a rapid and convenient method for synthesizing unsymmetrical azo dyes in a single step, often with high yields and within minutes. nih.gov A metal-catalyst-free approach using an aromatic amine as an in-situ reductant for cross-condensation with nitroarenes has shown promise. nih.gov

Solvent-Free and Catalyst-Free Methods: Grinding methods at room temperature and the use of magnetic solid acid catalysts present a green alternative to traditional synthesis, which often requires low temperatures, harsh acidic or alkaline conditions, and toxic solvents. rsc.orgresearchgate.net These newer methods boast mild reaction conditions, simple product isolation, and the use of recyclable catalysts. rsc.orgresearchgate.net

Use of Greener Reagents: The use of methyl nitrite (B80452) as a clean diazotization agent is another promising avenue. scirp.org This method avoids the production of nitrous acid and the subsequent formation of dark decomposition byproducts. scirp.org

Continuous Flow Methods: Recent developments include continuous flow methods for diazo coupling, which can offer better control over reaction parameters and improved safety. nih.gov

These sustainable approaches aim to overcome the limitations of previous methods, such as the instability of diazonium salts at room temperature, modest yields, and long reaction times. researchgate.net

Advanced Computational Modeling for Property Prediction and Design

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), is becoming an indispensable tool for understanding and predicting the properties of azo dyes. researchgate.net These methods allow researchers to investigate the relationship between the molecular structure of dyes and their performance at a molecular level. researchgate.net

Future computational studies on this compound are expected to focus on:

Predicting Electronic and Spectroscopic Properties: Computational models can be used to calculate key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the energy gap, and electronic absorption spectra. researchgate.netnih.gov This information is crucial for designing dyes with specific colors and photophysical properties.

Understanding Reaction Mechanisms: Theoretical calculations can help elucidate the mechanisms of chemical reactions, such as the degradation of azo dyes in advanced oxidation processes. x-mol.net For instance, Fukui indices can be calculated to determine the most reactive sites for radical attacks. x-mol.net

Designing Novel Materials: By simulating the effects of different functional groups and structural modifications, computational modeling can guide the synthesis of new azo compounds with tailored properties for specific applications, such as in photovoltaics or as chemosensors. researchgate.netnih.gov

Metabolic Engineering: Genome-scale metabolic modeling can be employed to explore the potential of using azo dyes as a feedstock for the biosynthesis of valuable chemicals in microorganisms like Pseudomonas putida. nih.govplos.org This approach could lead to sustainable and circular bioproduction systems. plos.org

Integration into Nanoscience and Nanotechnology Applications

The unique properties of azo compounds make them attractive for integration into the fields of nanoscience and nanotechnology. The development of azo-functionalized nanomaterials opens up new possibilities for a range of applications.

Potential areas of research include:

Azo-Functionalized Nanoparticles: The synthesis of azo dyes can be carried out in the presence of magnetic nanoparticles, which can act as recyclable catalysts. rsc.orgresearchgate.net Furthermore, nanoparticles can be functionalized with azo compounds to create novel materials with combined properties.

Nanocatalysts for Synthesis and Degradation: Nanocatalysts, such as copper oxide supported on rice husk ash/MCM-41, have been used for the synthesis of azo-linked compounds. researchgate.net Conversely, green-synthesized nanoparticles, like lead nanoparticles, have shown catalytic activity in the degradation of azo dyes under solar irradiation, offering a sustainable solution for wastewater treatment. chalcogen.ro

Nanocomposites and Hybrid Materials: Incorporating this compound into polymer nanocomposites could lead to materials with enhanced thermal stability, optical properties, or sensing capabilities.

Emerging Roles in Sensors and Optoelectronic Devices

The chromophoric nature of the azo group (–N=N–) makes azo compounds, including this compound, promising candidates for applications in sensors and optoelectronic devices. nih.gov

Future research in this area will likely explore:

Chemosensors: Azo dye-modified materials have demonstrated potential for sensing applications. For example, oligomers containing azo dyes have been investigated for the detection of lithium ions, showing a linear change in absorbance with concentration. nih.gov The design of new azo compounds with specific binding sites could lead to highly selective and sensitive chemosensors for various analytes.

Optoelectronic Devices: The steady HOMO-LUMO energy gap of some azo dyes, which falls within the material energy gap limit for photovoltaic applications, suggests their potential use in solar cells. researchgate.net Further research could focus on optimizing the molecular structure of this compound to enhance its performance in such devices.

Nonlinear Optical (NLO) Materials: Azo dyes with push-pull molecular structures are known to exhibit NLO properties. Theoretical studies can be used to design and screen for new azo compounds with enhanced NLO activity for applications in optical communications and data storage. x-mol.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-Bisphenylazo-2,6-diaminopyridine, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves diazo coupling between 2,6-diaminopyridine and substituted phenyl diazonium salts. Key parameters include pH control (6–7) to stabilize intermediates and temperature modulation (0–5°C) to suppress side reactions. Purification via column chromatography (silica gel, eluent: methanol/ethyl acetate gradient) ensures ≥95% purity. Characterize intermediates using FT-IR (azo bond stretching at ~1440–1600 cm⁻¹) and confirm final product structure via H/C NMR .

| Synthesis Optimization Parameters |

|---|

| Reaction pH: 6.5–7.0 |

| Temperature: 0–5°C (coupling step) |

| Solvent: Ethanol/water (3:1 v/v) |

| Yield Range: 65–78% (bench-scale) |

Q. How should researchers validate the structural integrity of this compound?

- Methodological Answer : Use a multi-technique approach:

- Mass Spectrometry (HRMS) : Confirm molecular ion peak at m/z 317.35 (CHN) .

- UV-Vis Spectroscopy : Detect λ at ~450–500 nm (azo chromophore transitions).

- Elemental Analysis : Verify C/H/N ratios within ±0.3% of theoretical values. Cross-reference with NIST spectral libraries for consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer : Contradictions often arise from tautomerism or solvent-induced conformational changes. For example, azo-hydrazone tautomerism can alter NMR peak multiplicities. Mitigate this by:

- Conducting variable-temperature NMR (VT-NMR) to observe dynamic equilibria.

- Using deuterated DMSO or CDCl to stabilize specific tautomers.

- Comparing computational simulations (DFT-based NMR predictions) with experimental data .

Q. What experimental designs are effective for studying the photostability of this compound under UV exposure?

- Methodological Answer : Design a controlled irradiation setup:

-

Light Source : 365 nm UV lamp (intensity: 5 mW/cm²).

-

Sample Preparation : Dissolve compound in degassed acetonitrile (10 μM) to minimize oxygen quenching.

-

Monitoring : Track degradation via HPLC (C18 column, 1 mL/min flow rate) at 0, 30, 60, and 120 min. Use UV-Vis to correlate absorbance decay with photodegradation kinetics. Buffer solutions (e.g., ammonium acetate, pH 6.5) may stabilize intermediates during analysis .

Photodegradation Metrics Quantum Yield (Φ): 0.02–0.05 Half-Life (t₁/₂): 45–90 min Major Degradation Pathway: Azo bond cleavage

Q. How can computational methods enhance mechanistic studies of this compound in catalysis?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) can model:

- Electron Transfer Pathways : Analyze frontier orbitals (HOMO/LUMO) to predict redox-active sites.

- Transition States : Identify energy barriers for azo-group rotation or bond cleavage.

- Validate with experimental cyclic voltammetry (e.g., E vs Ag/AgCl in DMF) .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in nitrogen-rich environments?

- Methodological Answer : Due to its high nitrogen content (29.6% by mass), ensure:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.